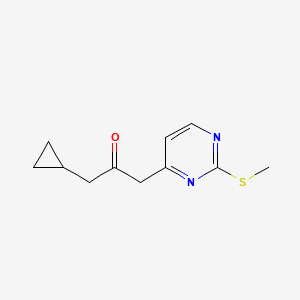
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one is a chemical compound with the molecular formula C11H14N2OS It is known for its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-(methylthio)pyrimidine and 2-cyclopropyl-N-methoxy-N-methylacetamide.
Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C.
Reagents: Lithium diisopropylamide (LDA) is used as a base to deprotonate the starting materials, facilitating the formation of the desired product.
Procedure: The reaction mixture is stirred for several hours, followed by quenching with saturated ammonium chloride solution. The organic layer is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The cyclopropyl group and pyrimidine ring play crucial roles in binding to the active sites of target proteins, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(2-(methylsulfanyl)pyrimidin-4-yl)propan-2-one: Similar structure with a methylsulfanyl group instead of a methylthio group.
4-Methyl-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.
2-Cyclopropyl-N-methoxy-N-methylacetamide: Another precursor used in the synthesis.
Uniqueness
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one stands out due to its unique combination of a cyclopropyl group and a pyrimidine ring with a methylthio substituent. This structural arrangement imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-methylsulfanylpyrimidin-4-yl)propan-2-one |
InChI |
InChI=1S/C11H14N2OS/c1-15-11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
GTAWLTWRJFYRBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)CC(=O)CC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














